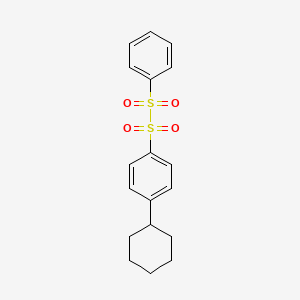![molecular formula C12H22S7 B14244583 [Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol CAS No. 342813-90-5](/img/structure/B14244583.png)
[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol is a complex organosulfur compound with the molecular formula C₁₂H₂₂S₇ This compound is characterized by its unique structure, which includes multiple sulfur atoms and a dithiane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol typically involves the reaction of 1,4-dithiane-2,5-diol with appropriate thiol-containing reagents . The reaction is carried out in the presence of a catalytic amount of sodium hydroxide in methanol at room temperature (25°C). This method yields the desired compound with a moderate yield of around 55% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiane rings into simpler thiol-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Typical reagents include alkyl halides and other electrophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying sulfur metabolism and enzyme interactions.
Industry: Used in the synthesis of specialized polymers and materials with unique properties
Mechanism of Action
The mechanism of action of [Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol involves its interaction with various molecular targets, primarily through its sulfur atoms. These interactions can lead to the formation of disulfide bonds, which are crucial in many biological processes. The compound can also act as a nucleophile, participating in various substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A well-known sulfur-containing compound used as a protecting group in organic synthesis.
1,4-Dithiane: Similar to [Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol but with fewer sulfur atoms and a simpler structure.
2,3-Dihydro-1,4-dithiins: Compounds with similar reactivity but different ring structures.
Properties
CAS No. |
342813-90-5 |
|---|---|
Molecular Formula |
C12H22S7 |
Molecular Weight |
390.8 g/mol |
IUPAC Name |
[5-[[5-(sulfanylmethyl)-1,4-dithian-2-yl]methylsulfanylmethyl]-1,4-dithian-2-yl]methanethiol |
InChI |
InChI=1S/C12H22S7/c13-1-9-5-18-11(7-16-9)3-15-4-12-8-17-10(2-14)6-19-12/h9-14H,1-8H2 |
InChI Key |
KLCYHJOHDHNVQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SCC(S1)CSCC2CSC(CS2)CS)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid](/img/structure/B14244503.png)
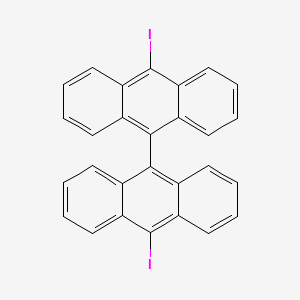

![N-[5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14244512.png)
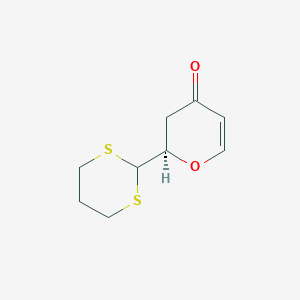

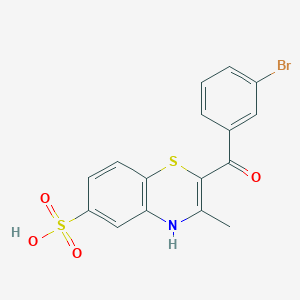
![1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate](/img/structure/B14244544.png)
![2-[(2-Hydroxyethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14244550.png)

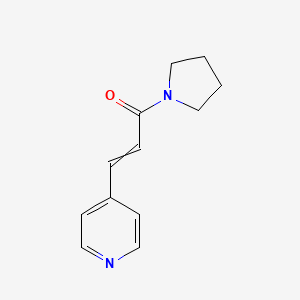
![3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one](/img/structure/B14244571.png)
![[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol](/img/structure/B14244575.png)
